molecular formula C5H2ClN3 B110518 3-Chlorpyrazin-2-carbonitril CAS No. 55557-52-3

3-Chlorpyrazin-2-carbonitril

Katalognummer: B110518
CAS-Nummer: 55557-52-3
Molekulargewicht: 139.54 g/mol
InChI-Schlüssel: SDLFAEGTVBPHBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

It’s known that this compound is a crucial intermediate for crafting various pharmacologically active molecules .

Mode of Action

The essence of 3-Chloropyrazine-2-carbonitrile’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry . Featuring a chloropyrazine ring coupled with a nitrile group, this compound embodies a rich electron configuration . This characteristic engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions . These reactions facilitate the integration of various functional groups, further broadening the compound’s utility . Concurrently, the nitrile group is amenable to transformations through hydrolysis or reduction, solidifying 3-Chloropyrazine-2-carbonitrile’s status as a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .

Biochemical Pathways

Its high reactivity and versatility in synthetic chemistry suggest that it could potentially influence a wide range of biochemical processes, depending on the specific functional groups it is combined with .

Pharmacokinetics

Its use as a precursor in the synthesis of various pharmacologically active molecules suggests that its bioavailability and pharmacokinetic properties would be largely determined by the specific transformations it undergoes during synthesis .

Result of Action

Its role as an intermediate in the synthesis of various pharmacologically active molecules suggests that its effects would be largely determined by the specific functional groups it is combined with and the resulting pharmacological properties .

Action Environment

Given its chemical structure and reactivity, factors such as ph, temperature, and the presence of other reactive species could potentially influence its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

3-Chloropyrazine-2-carbonitrile can be compared with other similar compounds such as:

The uniqueness of 3-Chloropyrazine-2-carbonitrile lies in its versatile reactivity and broad range of applications, particularly in medicinal chemistry and material sciences .

Biologische Aktivität

3-Chloropyrazine-2-carbonitrile (C6_6H3_3ClN2_2) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its potential therapeutic applications, particularly in antimicrobial and antitubercular contexts.

Synthesis

The synthesis of 3-chloropyrazine-2-carbonitrile typically involves several chemical transformations. Common methods include nucleophilic substitution reactions where the chloropyrazine ring is modified to introduce various substituents that can enhance biological activity. The compound can be synthesized through a reaction involving chlorination and subsequent nitrilation of pyrazine derivatives.

Research indicates that 3-chloropyrazine-2-carbonitrile exhibits significant biological activity, particularly against various microbial strains. Its mechanism of action is believed to involve interference with metabolic pathways in bacteria, specifically targeting enzymes critical for bacterial survival and replication. Molecular docking studies suggest that it may bind effectively to these enzymes, inhibiting their function and thereby exerting its antibacterial effects .

Antimicrobial Properties

3-Chloropyrazine-2-carbonitrile has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies have shown that its structural similarity to known inhibitors of mycobacterial enzymes enhances its potential as an antitubercular agent. The compound's efficacy is often measured in terms of Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth.

Table 1: Antimicrobial Activity of 3-Chloropyrazine-2-carbonitrile

Microbial StrainMIC (µg/mL)Reference
Mycobacterium tuberculosis25
Staphylococcus aureus15
Escherichia coli30

Case Studies

  • Antitubercular Activity : A study conducted by researchers demonstrated that 3-chloropyrazine-2-carbonitrile exhibited potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study highlighted the compound's ability to disrupt cellular processes critical for bacterial growth, suggesting its potential as a lead compound in drug development .
  • Broad-spectrum Antimicrobial Effects : Another investigation reported that the compound also showed activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy. The study utilized various strains and reported significant inhibition at varying concentrations .

Applications in Drug Discovery

The versatility of 3-chloropyrazine-2-carbonitrile extends beyond its antimicrobial properties. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including those aimed at treating other infectious diseases and inflammatory conditions. Its ability to engage with biological systems in targeted manners makes it invaluable in drug discovery processes.

Table 2: Potential Applications of 3-Chloropyrazine-2-carbonitrile

Application AreaDescription
Antitubercular AgentsDevelopment of new treatments for tuberculosis
Antimicrobial AgentsFormulation of antibiotics targeting resistant strains
Agricultural ChemicalsSynthesis of pesticides with specific targeting capabilities

Eigenschaften

IUPAC Name

3-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLFAEGTVBPHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303404
Record name 3-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55557-52-3
Record name 55557-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloropyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyrazine-2-carbonitrile (26.36 g) is dissolved in toluene (187 ml)/N,N-dimethylformamide (19 ml), and thereto is added dropwise sulfuryl chloride (135 g) under ice-cooling. After completion of addition, the reaction solution is warmed to room temperature gradually and stirred overnight. The toluene layer is separated and the residual red oil is extracted with diethyl ether. The organic layers are combined, cooled with ice, and after pouring thereto ice-water, neutralized by adding saturated aqueous sodium hydrogen carbonate solution. The organic layer is separated, and aqueous layer is extracted with diethyl ether. The organic layers are combined, washed with water, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=4/1) to give the title compound (16.58 g).
Quantity
26.36 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 90 ml of benzene and 9.2 ml of dimethylformamide there was stirred at room temperature cyanopyrazine (12.7 g; 0.12 M) prepared in Step A above, after which there was added over 10 minutes sulfonyl chloride (64.79 g; 0.48 M). The reaction mixture was stirred for 30 minutes in an ice bath, then allowed to warm up to room temperature gradually, after which it was stirred for 5 hours. The benzene layer was decanted, and the reddish oil residue was extracted three times with ether, after which the combined benzene and ether layers were quenched with ice water and cooled in an ice bath. The combined layers were then neutralized with solid sodium bicarbonate, then separated, and the aqueous layer was extracted with ether. The combined organic layers were washed once with a small amount of water, dried with sodium sulfate, filtered, and the solvent evaporated to give the title compound (11 g).
Quantity
64.79 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Piperazine (1.5 mmol) and 2-chloro-3-nitro-pyridine (1 mmol) were dissolved in acetonitrile (3 mL) and stirred for 30 min at 85° C. The reaction mixture was diluted with dichloromethane and washed with water. The organic layer was isolated, washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The product was purified (SPE column chromatography, silica gel, 0-10% methanol in ethyl acetate).
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropyrazine-2-carbonitrile
Reactant of Route 2
3-Chloropyrazine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Chloropyrazine-2-carbonitrile
Reactant of Route 4
3-Chloropyrazine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloropyrazine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloropyrazine-2-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.